molecular formula C13H19Cl2NO3 B12033757 5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride CAS No. 62176-29-8

5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride

Cat. No.: B12033757
CAS No.: 62176-29-8
M. Wt: 308.20 g/mol
InChI Key: NVOJCYPXTXMFSF-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO3 and a molecular weight of 308.207 g/mol This compound is known for its unique structure, which includes a chloro-substituted benzoic acid moiety linked to a diethylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-(diethylamino)ethoxy)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

62176-29-8

Molecular Formula

C13H19Cl2NO3

Molecular Weight

308.20 g/mol

IUPAC Name

5-chloro-2-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride

InChI

InChI=1S/C13H18ClNO3.ClH/c1-3-15(4-2)7-8-18-12-6-5-10(14)9-11(12)13(16)17;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17);1H

InChI Key

NVOJCYPXTXMFSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl

Origin of Product

United States

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